

# discovery and history of 5-Bromo-2-methoxyisonicotinic acid

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An In-Depth Technical Guide to **5-Bromo-2-methoxyisonicotinic Acid**: From Synthesis History to Modern Applications

## Abstract

**5-Bromo-2-methoxyisonicotinic acid** (CAS No. 886365-22-6) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern—comprising a carboxylic acid for amide coupling, a methoxy group influencing electronic properties, and a bromine atom serving as a handle for cross-coupling reactions—makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of this compound, eschewing a conventional historical narrative of a singular "discovery" in favor of a more practical exploration of its synthetic evolution. We will delve into the logical retrosynthetic pathways, detail a robust and validated synthetic protocol, and illustrate its application in the development of neurologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this versatile chemical entity.

## Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of drug design, present in numerous FDA-approved therapeutics. Its nitrogen atom provides a key hydrogen bond acceptor site and improves the physicochemical properties of parent molecules, such as aqueous solubility. The strategic placement of multiple substituents allows for the precise tuning of a compound's steric and electronic profile, enabling optimization of its potency, selectivity, and pharmacokinetic properties.

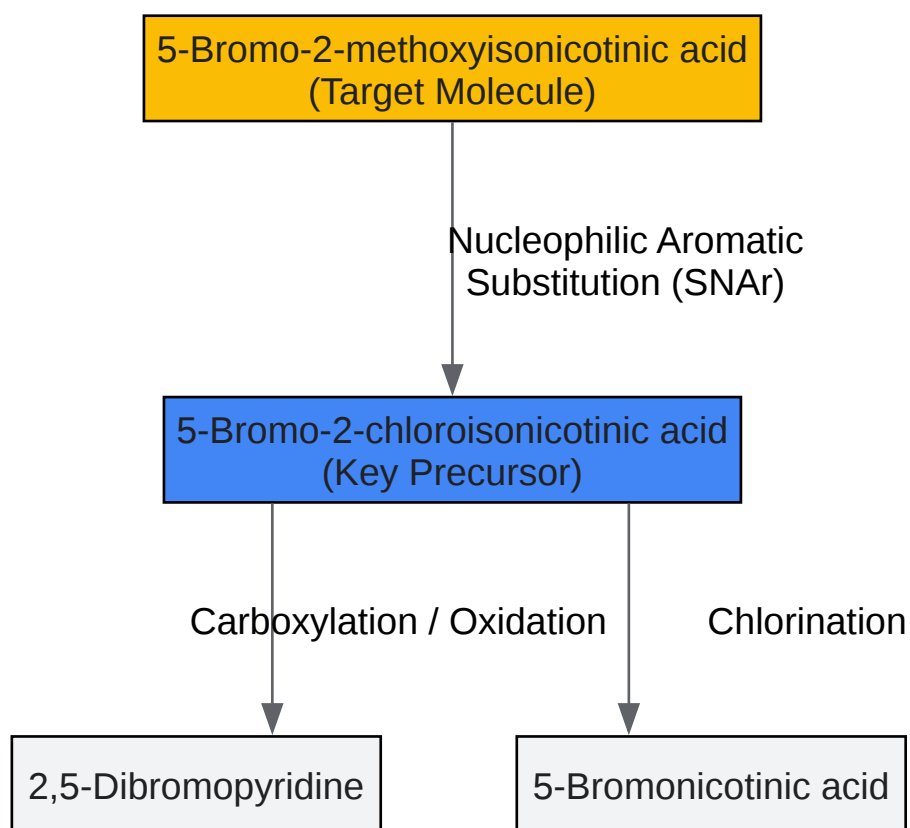
**5-Bromo-2-methoxyisonicotinic acid** is a prime example of a "designer" building block, engineered for versatility in drug discovery campaigns. The isonicotinic acid (pyridine-4-carboxylic acid) core provides a primary vector for molecular elaboration via amide bond formation. The substituents at the 2- and 5-positions are critical for modulating biological activity and providing further synthetic handles:

- **2-Methoxy Group:** This electron-donating group influences the reactivity of the pyridine ring and can participate in crucial hydrogen bonding interactions with biological targets.
- **5-Bromo Group:** The bromine atom is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

While a singular, seminal paper detailing the initial synthesis of this specific molecule is not prominent in the literature, its existence is the logical outcome of decades of advancements in heterocyclic chemistry. Its history is therefore best understood through the development of the synthetic strategies used to produce it.

## Retrosynthetic Analysis and Key Synthetic Paradigms

The most logical and industrially viable approaches to synthesizing **5-Bromo-2-methoxyisonicotinic acid** involve late-stage functionalization of a pre-formed pyridine ring. A retrosynthetic analysis reveals several potential pathways, with the most direct route originating from a 2-chloro precursor.



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Caption: Retrosynthetic analysis of **5-Bromo-2-methoxyisonicotinic acid**.

This analysis highlights two primary strategic approaches:

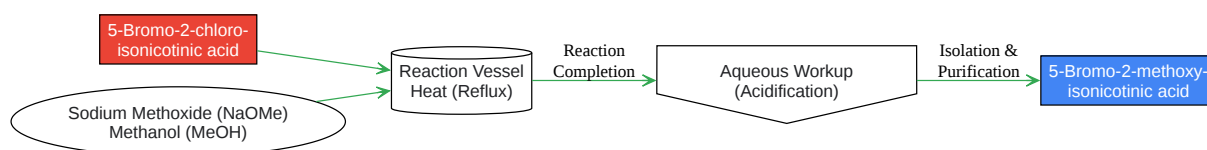
- **Pathway A (Preferred):** Nucleophilic Aromatic Substitution (SNAr). This is the most efficient route, starting with 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7)[1][2]. The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group facilitates the displacement of the chloride at the 2-position by a methoxide nucleophile. This pathway is favored due to the high regioselectivity and typically high yields.
- **Pathway B:** Functional Group Interconversion. This involves starting with a more common precursor, such as 5-bromonicotinic acid, and introducing the 2-methoxy group[3]. This often requires more complex multi-step processes, such as N-oxidation followed by chlorination and then methoxylation, which can be lower yielding and less direct than Pathway A.

Given its efficiency and reliability, this guide will focus on the detailed execution of Pathway A.

# Validated Synthesis Protocol: From Chloro- to Methoxy- Precursor

This section provides a detailed, step-by-step methodology for the synthesis of **5-Bromo-2-methoxyisonicotinic acid** from its corresponding 2-chloro analog. The protocol is designed to be self-validating, with clear explanations for each experimental choice.

## Workflow Overview



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Caption: Forward synthesis workflow for **5-Bromo-2-methoxyisonicotinic acid**.

## Materials and Reagents

Reagent/Material	CAS No.	Molecular Weight	Notes
5-Bromo-2-chloroisonicotinic acid	886365-31-7	236.45	Starting material[1]
Sodium Methoxide (NaOMe)	124-41-4	54.02	25-30% solution in Methanol or solid
Methanol (MeOH), Anhydrous	67-56-1	32.04	Reaction solvent
Hydrochloric Acid (HCl), 2M	7647-01-0	36.46	For acidification during workup
Deionized Water	7732-18-5	18.02	For workup and washing
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	7757-82-6	142.04	Drying agent

## Step-by-Step Experimental Procedure

Rationale: The core of this synthesis is a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially with electron-withdrawing groups present. The reaction is driven to completion by using an excess of the nucleophile (methoxide) and heating to overcome the activation energy barrier.

- Reaction Setup:
  - To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-chloroisonicotinic acid (5.0 g, 21.1 mmol).
  - Add anhydrous methanol (100 mL) to the flask. Stir the suspension.
  - Causality: Methanol serves as both the solvent and the source of the methoxide nucleophile upon reaction with sodium. Using anhydrous conditions prevents unwanted side reactions with water.
- Reagent Addition:

- Carefully add a 25% w/w solution of sodium methoxide in methanol (11.4 g, 52.8 mmol, 2.5 equivalents) to the stirring suspension at room temperature.
- Causality: A stoichiometric excess (typically 2-3 equivalents) of sodium methoxide is used to ensure the complete conversion of the starting material and to fully deprotonate the carboxylic acid, which facilitates its solubility and prevents it from interfering with the nucleophile.
- Reaction Execution:
  - Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
  - Causality: Heating provides the necessary thermal energy for the substitution reaction to proceed at a practical rate. Extended reaction times ensure high conversion.
- Workup and Isolation:
  - After completion, cool the reaction mixture to room temperature.
  - Remove the methanol under reduced pressure using a rotary evaporator.
  - Dissolve the resulting residue in deionized water (100 mL).
  - Cool the aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 2M hydrochloric acid. A white precipitate will form.
  - Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing it to precipitate for easy isolation.
  - Stir the cold suspension for 30 minutes to ensure complete precipitation.
  - Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
- Purification and Drying:

- Dry the crude product in a vacuum oven at 50 °C overnight.
- The product is often of sufficient purity (>95%) for subsequent use. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
- Expected Yield: 85-95%.

## Physicochemical Properties and Characterization

The identity and purity of the synthesized **5-Bromo-2-methoxyisonicotinic acid** must be confirmed through standard analytical techniques.

Property	Value	Source(s)
CAS Number	886365-22-6	[4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	[5]
Molecular Weight	232.03 g/mol	[6]
Appearance	Off-white to light yellow solid	[5]
IUPAC Name	5-bromo-2-methoxypyridine-4-carboxylic acid	[7]

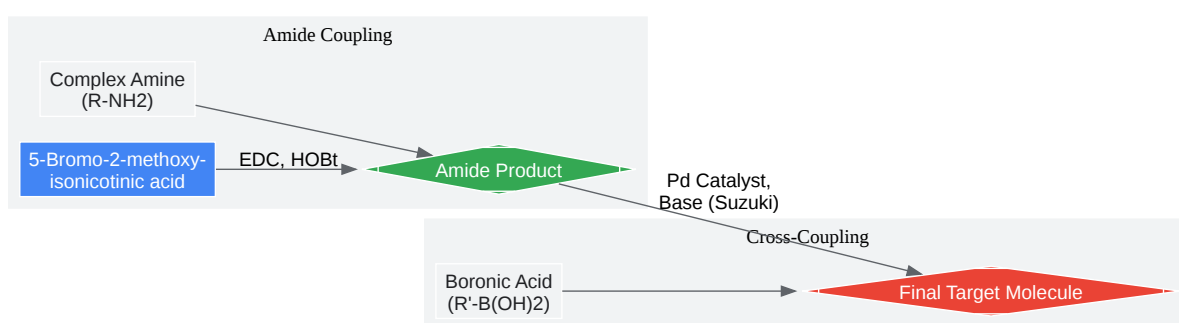
- <sup>1</sup>H NMR: Would confirm the presence of the methoxy group singlet, and the two distinct pyridine proton signals.
- <sup>13</sup>C NMR: Would show the correct number of carbon signals, including the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry (MS): Would show the characteristic isotopic pattern for a monobrominated compound, with the molecular ion peak matching the calculated mass.

## Applications in Drug Discovery

**5-Bromo-2-methoxyisonicotinic acid** is not an end product but a high-value intermediate. Its structure is particularly suited for the synthesis of inhibitors targeting enzymes and receptors

implicated in neurological disorders. For instance, it has been utilized in the preparation of Beta-secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's disease[8].

The typical synthetic utility involves an amide coupling reaction with a primary or secondary amine of another complex fragment, followed by a cross-coupling reaction at the bromine position to build the final target molecule.



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Caption: Role as a key building block in a multi-step synthesis.

## Conclusion

**5-Bromo-2-methoxyisonicotinic acid** stands as a testament to the progress in synthetic heterocyclic chemistry. While it lacks a dramatic discovery story, its importance is found in its rational design and versatile functionality. The synthetic route via nucleophilic substitution of its 2-chloro precursor is robust, high-yielding, and scalable, making it readily accessible to the drug discovery community. As researchers continue to explore complex chemical spaces for novel therapeutics, the demand for sophisticated, multi-functional building blocks like **5-Bromo-2-methoxyisonicotinic acid** will undoubtedly continue to grow, solidifying its place as a critical tool in the development of future medicines.



## References

- CN102321016A.Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
- US4960896A.Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Guidechem. How to Synthesize 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER?.
- Guidechem. 5-BROMO-2-METHOXY-NICOTINIC ACID 54916-66-4 wiki.
- PubChem. Methyl 5-bromo-2-methoxyisonicotinate.
- HENAN NEW BLUE CHEMICAL CO.,LTD. 5-Bromo-2-chloroisonicotinic acid, CasNo.886365-31-7.
- Amerigo Scientific. 5-Bromo-2-methoxynicotinic acid.
- LookChem. Cas 886365-31-7, 5-Bromo-2-chloroisonicotinic acid.
- United States Biological. 5-Bromo-3-methylpicolinic Acid CAS 886365-43-1.
- PubChem. 5-Bromonicotinic acid.
- BOC Sciences. CAS 886365-22-6 5-Bromo-2-methoxy-isonicotinic acid.

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## Sources

- 1. 5-Bromo-2-chloroisonicotinic acid, CasNo.886365-31-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [[newblue.lookchem.com](http://newblue.lookchem.com)]
- 2. Cas 886365-31-7,5-Bromo-2-chloroisonicotinic acid | lookchem [[lookchem.com](http://lookchem.com)]
- 3. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. buildingblock.bocsci.com [[buildingblock.bocsci.com](http://buildingblock.bocsci.com)]
- 5. Page loading... [[guidechem.com](http://guidechem.com)]
- 6. 5-Bromo-2-methoxynicotinic acid - Amerigo Scientific [[amerigoscientific.com](http://amerigoscientific.com)]
- 7. PubChemLite - Methyl 5-bromo-2-methoxyisonicotinate (C8H8BrNO3) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 8. usbio.net [[usbio.net](http://usbio.net)]

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